



Tug-891: A Technical Guide to a Selective FFA4/GPR120 Agonist

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Tug-891** [3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective synthetic agonist for Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). [1][2] **Tug-891** has emerged as a critical pharmacological tool for elucidating the physiological roles of FFA4 and exploring its therapeutic potential in metabolic and inflammatory diseases.[1] [3]

Pharmacological Profile

Tug-891 distinguishes itself through its high potency and selectivity for FFA4, particularly the human ortholog, when compared to other free fatty acid receptors.[4][5] Its development was a significant step forward from previous agonists which suffered from modest potency and limited selectivity.[4]

The pharmacological activity of **Tug-891** has been characterized across various in vitro assays, demonstrating its efficacy in activating downstream signaling pathways. It is significantly more potent than the endogenous fatty acid agonist α -linolenic acid (aLA) and other synthetic agonists like GW9508 and NCG21.[1][6]

Table 1: Potency of **Tug-891** at Human and Mouse FFA4/GPR120



Receptor	Assay	Potency (pEC50)	Reference
Human FFA4	Calcium Mobilization	7.36	[5]
Mouse FFA4	Calcium Mobilization	7.77	[5]
Human FFA4	β-Arrestin-2 Recruitment	7.85 ± 0.08	[1]

| Human FFA4 | ERK Phosphorylation | 6.81 ± 0.04 |[1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of Tug-891

Receptor	Potency (pEC50)	Selectivity (over hFFA1)	Reference
Human FFA4	7.36	>1000-fold	[2][5]
Human FFA1	4.19	-	[5]
Human FFA2	No Activity	-	[5]

| Human FFA3 | No Activity | - |[5] |

Note: While highly selective for human FFA4 over FFA1, **Tug-891** shows limited selectivity over mouse FFA1, which can be a complicating factor in murine in vivo studies.[1][7]

Activation of FFA4 by **Tug-891** mimics many of the beneficial therapeutic properties attributed to long-chain fatty acids.[1][8] These include:

- Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][9]
- Enhancement of glucose uptake in adipocytes.[1][2]



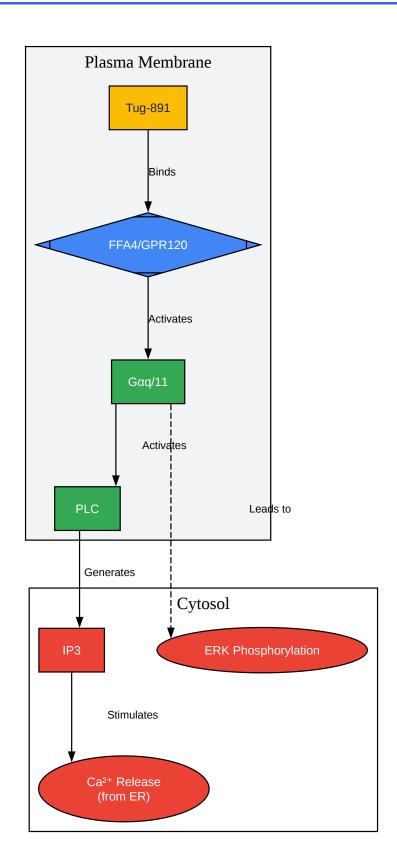
- Inhibition of pro-inflammatory mediators, such as lipopolysaccharide (LPS)-induced TNF-α release in macrophages.[1][2]
- Activation of brown adipose tissue (BAT), leading to increased fat oxidation and reduced fat mass in mice.[10][11]

Signaling Pathways

Tug-891 activates FFA4, leading to the engagement of multiple intracellular signaling cascades. The primary pathways involve $G\alpha q/11$ -protein coupling and β -arrestin recruitment, which mediate distinct physiological outcomes.[12][13]

The canonical signaling pathway for FFA4 involves its coupling to G α q/11 proteins.[14] Upon activation by **Tug-891**, this pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response readily observed in vitro.[1][15] This cascade can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[4][12]









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